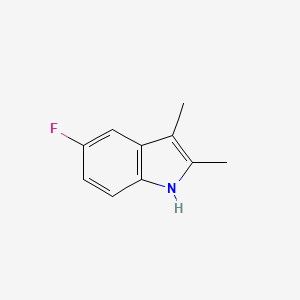

5-Fluoro-2,3-dimethyl-1H-indole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2,3-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOQBVDDGHQQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355210 | |

| Record name | 5-Fluoro-2,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-47-6 | |

| Record name | 5-Fluoro-2,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2,3 Dimethyl 1h Indole and Its Derivatives

General Approaches to Indole (B1671886) Ring Synthesis

The indole nucleus is a fundamental structural motif found in a vast array of pharmaceuticals, natural products, and agrochemicals. indianchemicalsociety.comopenmedicinalchemistryjournal.com Consequently, the development of efficient methods for the construction of the indole core has been a central theme in organic chemistry for over a century. nih.gov Classical methods, often named after their discoverers, have long served as the foundation for indole synthesis. These include the Fischer, Bischler, Leimgruber-Batcho, and Sugasawa syntheses, among others. nih.govchemicalbook.com These approaches typically involve the formation of key carbon-carbon or carbon-nitrogen bonds to construct the fused pyrrole (B145914) ring onto a benzene (B151609) precursor. nih.gov In recent years, these traditional methods have been supplemented by modern, transition-metal-catalyzed reactions that offer new pathways with often milder conditions and broader functional group tolerance. indianchemicalsociety.comresearchgate.net

Fischer Indole Synthesis and its Variants for Fluorinated Indoles

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest, most reliable, and widely used methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comyoutube.com The process can be catalyzed by various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org

The mechanism proceeds through the formation of the phenylhydrazone, which tautomerizes to an enamine intermediate. This enamine then undergoes a crucial researchgate.netresearchgate.net-sigmatropic rearrangement, breaking the N-N bond and forming a C-C bond. The resulting diimine intermediate subsequently cyclizes and eliminates a molecule of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgbyjus.com

The Fischer synthesis is highly adaptable for preparing fluorinated indoles. For the specific synthesis of 5-Fluoro-2,3-dimethyl-1H-indole , the logical starting materials would be 4-fluorophenylhydrazine and butan-2-one (methyl ethyl ketone). The acid-catalyzed reaction between these precursors would form the corresponding hydrazone, which upon heating, would cyclize to yield the target indole.

A notable variant is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate for the Fischer cyclization. wikipedia.org This expands the scope of the reaction to include precursors that might be otherwise difficult to access. wikipedia.org The synthesis of ethyl 5-fluoroindole-2-carboxylate from 4-fluorophenylhydrazine and ethyl pyruvate (B1213749) is a documented example of the Fischer synthesis being used to create a fluorinated indole core. diva-portal.org

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis has become a popular and high-yielding alternative to the Fischer method, particularly in industrial applications. tsijournals.comwikipedia.org This two-step process begins with the reaction of an ortho-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and often an amine like pyrrolidine, to form an enamine. wikipedia.orgresearchgate.net The extended conjugation of these enamine intermediates, which feature an electron-donating amino group and an electron-withdrawing nitro group, often renders them intensely colored. wikipedia.org The second step is a reductive cyclization of this enamine, where the nitro group is reduced to an amine, which then cyclizes and eliminates the secondary amine (e.g., pyrrolidine) to form the indole ring. wikipedia.org A variety of reducing agents can be used, including Raney nickel with hydrazine (B178648), palladium on carbon (Pd/C) with hydrogen, or iron in acetic acid. wikipedia.orgclockss.org

This method is well-suited for the synthesis of fluorinated indoles. For instance, it has been successfully employed to produce 5-fluoroindole (B109304) from 5-fluoro-2-nitrotoluene. diva-portal.org To synthesize This compound , the Leimgruber-Batcho approach would need to start with a substituted o-nitrotoluene, which is not as straightforward as the Fischer synthesis for this specific substitution pattern. The classic Leimgruber-Batcho protocol typically yields indoles that are unsubstituted at the C2 and C3 positions.

Bischler Indole Synthesis

Also known as the Bischler–Möhlau synthesis, this method involves the reaction of an α-haloketone with an excess of an aniline (B41778). nih.govwikipedia.org The reaction first forms an α-aminoketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the indole. researchgate.net While historically significant, the classical Bischler synthesis often requires harsh conditions and can lead to issues with regioselectivity, which has limited its scope compared to other methods. wikipedia.org

Despite these limitations, modern variations have improved its utility. For the synthesis of This compound , the Bischler approach would theoretically involve the reaction of 4-fluoroaniline (B128567) with a halogenated ketone such as 3-chloro-3-methylbutan-2-one . The subsequent acid-catalyzed cyclization of the resulting α-aminoketone would generate the desired product. The development of milder reaction conditions, including the use of microwave irradiation, has made the Bischler synthesis more applicable to a wider range of substrates, including those with sensitive functional groups. mdpi.com

Sugasawa Indole Synthesis

The Sugasawa indole synthesis is a distinct method that typically produces 2,3-unsubstituted indoles. wikipedia.org The process involves the ortho-acylation of an aniline with an α-halonitrile, such as chloroacetonitrile (B46850), in the presence of a Lewis acid like boron trichloride (B1173362) (BCl₃) or aluminum trichloride (AlCl₃). diva-portal.orgwikipedia.org This forms a 2-amino-α-chloroacetophenone intermediate. researchgate.netresearchgate.net This intermediate is then subjected to a reductive cyclization, often using sodium borohydride, to yield the final indole product. researchgate.netresearchgate.net

An example of this method is the synthesis of 5-fluoroindole, which starts with the reaction of 4-fluoroaniline and chloroacetonitrile with boron trichloride, followed by reductive cyclization with sodium borohydride. diva-portal.org While powerful for certain indole types, the standard Sugasawa synthesis is not directly applicable for preparing 2,3-disubstituted indoles like This compound , as it relies on precursors that lead to an unsubstituted C2 and C3.

| Synthetic Method | Starting Materials for this compound | Key Features | Applicability |

| Fischer Synthesis | 4-Fluorophenylhydrazine + Butan-2-one | Acid-catalyzed cyclization of a hydrazone; versatile and widely used. wikipedia.orgbyjus.com | Highly applicable and straightforward for the target compound. |

| Leimgruber-Batcho | (Requires modified starting material) | Two-step: enamine formation from an o-nitrotoluene followed by reductive cyclization. wikipedia.org | Not directly applicable for 2,3-dimethyl substitution using standard protocol. |

| Bischler Synthesis | 4-Fluoroaniline + 3-Halo-3-methylbutan-2-one | Reaction of an aniline with an α-haloketone; often requires harsh conditions. nih.govwikipedia.org | Theoretically applicable, though may face challenges with precursor stability and reaction conditions. |

| Sugasawa Synthesis | (Not directly applicable) | ortho-Acylation of an aniline followed by reductive cyclization; typically yields 2,3-unsubstituted indoles. wikipedia.orgresearchgate.net | Not suitable for the target's 2,3-dimethyl substitution pattern. |

Contemporary Transition Metal-Catalyzed Indole Syntheses

Modern organic synthesis has seen a surge in the use of transition metals to catalyze the formation of indole rings. researchgate.net Metals such as palladium, rhodium, copper, and cobalt have been employed to facilitate reactions that often proceed under milder conditions and with greater efficiency and selectivity than classical methods. indianchemicalsociety.commdpi.com These contemporary strategies include C-H activation, cross-coupling reactions, and various annulation cascades. indianchemicalsociety.com

Palladium-Catalyzed Reactions

Palladium catalysts are particularly prominent in modern indole synthesis. researchgate.net These reactions offer powerful tools for constructing the indole scaffold through diverse mechanistic pathways.

Key palladium-catalyzed strategies include:

Heck-type Reactions and Annulations : Intramolecular cyclizations of suitable precursors, such as N-alkenylanilines, can be effectively catalyzed by palladium complexes. researchgate.net

Sonogashira Coupling followed by Cyclization : A common and powerful strategy involves the palladium-catalyzed Sonogashira coupling of an o-haloaniline with a terminal alkyne. The resulting o-alkynylaniline can then undergo cyclization to form the indole ring. indianchemicalsociety.com

Buchwald-Hartwig Amination : This cross-coupling reaction can be used to form a key C-N bond. For instance, the reaction of an o-dihalogenated benzene with an amine can lead to an intermediate that cyclizes to form an indoline (B122111), which can then be oxidized to the indole. nih.gov

Oxidative Annulation : Palladium catalysts can mediate the oxidative annulation of N-substituted anilines with alkenes or alkynes to directly form the indole ring system. mdpi.com For example, the reaction of N-tosylanilines with styrenes in the presence of a palladium catalyst and an oxidant can yield 3-arylindoles. mdpi.com

These modern methods provide advanced routes to complex and functionalized indoles, including fluorinated derivatives. researchgate.netchemrxiv.org The synthesis of This compound could be envisioned through a palladium-catalyzed pathway, for example, by the cyclization of a suitably substituted N-allyl-4-fluoroaniline derivative.

| Catalyst System | Reaction Type | Description | Reference |

| Palladium | Buchwald Modification of Fischer Synthesis | Cross-coupling of an aryl bromide with a hydrazone to form the Fischer precursor. | wikipedia.org |

| Palladium | Sonogashira Annulation | Coupling of an o-haloaniline with an alkyne, followed by cyclization. | indianchemicalsociety.com |

| Palladium | Oxidative Annulation | Reaction of an N-Ts-aniline with a styrene (B11656) to form a 3-arylindole. | mdpi.com |

| Gold/Palladium | Cyclization/Dearomatization | Synthesis of fluorinated spiroindolenines from functionalized indoles. | researchgate.netchemrxiv.org |

Copper-Catalyzed Domino Reactions

Copper-catalyzed domino reactions represent an efficient strategy for the synthesis of various cyclic compounds, including indoles. These reactions involve a sequence of transformations in a single pot, often initiated by a cross-coupling or addition step. acs.org This approach is valued for its atom economy and ability to construct complex molecules from simple precursors.

One notable application of copper catalysis in indole synthesis is the domino coupling reaction, which can afford oxindoles in good to excellent yields with a tolerance for various substituents. nih.gov These domino sequences can be initiated by the alkenylation or alkynylation of nucleophiles, followed by cyclization. acs.org For instance, the reaction of 1,3-dicarbonyl compounds, which possess both nucleophilic and electrophilic characteristics, can be utilized in copper-catalyzed domino sequences to form heterocyclic structures. acs.org

Researchers have also developed copper-catalyzed domino processes that combine the in situ formation of N-arylated enamines or imines with subsequent cyclization to produce indoles. rsc.org For example, a copper-catalyzed aerobic reaction for synthesizing indoles from N-aryl enaminones in DMF has been demonstrated. rsc.org Furthermore, copper catalysis has been employed in the synthesis of N-(alkoxybenzyl) indoles through a tandem reaction between 2-alkynyl-N-arylideneanilines and alcohols. researchgate.net

A summary of representative copper-catalyzed domino reactions for indole synthesis is presented in the table below.

| Starting Materials | Catalyst/Reagents | Product | Reference |

| 2-Iodoaniline, Phenylacetylene | CuI, NH4OH | 2-Phenylindole | researchgate.net |

| N-Aryl enaminones | Cu(OAc)2, Air | Substituted indoles | rsc.org |

| 2-Alkynyl-N-arylideneanilines, Alcohols | CuI | N-(Alkoxybenzyl) indoles | researchgate.net |

| o-Haloanilines, Acyl chlorides, Wittig reagents | Copper catalyst | Substituted indoles | researchgate.net |

Other Metal Catalysis (e.g., Ruthenium, Rhodium, Gold)

Besides copper, other transition metals like ruthenium, rhodium, and gold are pivotal in catalyzing the synthesis of indoles and their derivatives through various reaction pathways.

Ruthenium Catalysis: Ruthenium catalysts are highly effective for indole synthesis via C-H activation. mdpi.com They can facilitate the [3+2] annulation of N-nitrosoanilines with alkynes, demonstrating broad functional group tolerance and excellent regioselectivity. mdpi.com Ruthenium(II) catalysts have been used for the C-3 site-selective alkenylation of indole derivatives, where an ester group directs the functionalization. nih.gov Another approach involves the intermolecular annulation of N-aryl-2-aminopyridines and sulfoxonium ylides, catalyzed by [Ru(p-cymene)Cl2]2, to produce a variety of indoles. rsc.org Furthermore, ruthenium-catalyzed cycloisomerization of 2-alkynylanilides can yield 3-substituted indoles through a 1,2-carbon migration mechanism. acs.org

Rhodium Catalysis: Rhodium catalysts are instrumental in synthesizing indoles through C-H functionalization. Rhodium(III) catalysis enables the synthesis of N-alkyl indoles from N-alkyl anilines and internal alkynes at room temperature, utilizing a transient N-nitroso directing group. rsc.org Another rhodium(III)-catalyzed method involves the oxidative coupling of acetanilides and internal alkynes to form highly functionalized indoles. acs.org Rhodium catalysis has also been used for the C2-alkylation of indoles with cyclopropanols, employing a traceless N,N-dialkylcarbamoyl directing group. acs.org A notable strategy is the hydrazine-directed C-H activation/alkyne annulation, which provides a redox-neutral and traceless synthesis of indoles. nih.gov

Gold Catalysis: Gold catalysis offers a versatile tool for constructing diverse indole skeletons, particularly through the annulation of functionalized alkynes. nih.gov A "back-to-front" synthesis of 4-silyloxyindoles has been achieved through the gold-catalyzed reaction of pyrrol-yn-glycol derivatives. nih.govacs.org Gold(I) catalysis can also facilitate the regioselective annulation of alkynyl thioethers with isoxazoles to produce 3-sulfenyl indoles. acs.org Furthermore, a one-pot synthesis combining Au(III)-catalyzed cyclization of 2-alkynylanilines with Au(I)-catalyzed direct alkynylation provides an efficient route to 2-substituted-3-alkynylindoles. nih.gov

A comparative overview of these metal-catalyzed reactions is provided below.

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Ruthenium | C-H Activation/Annulation | Site-selective functionalization, broad substrate scope. mdpi.comnih.gov | mdpi.comnih.govrsc.orgacs.org |

| Rhodium | C-H Activation/Coupling | Mild reaction conditions, traceless directing groups. rsc.orgacs.org | rsc.orgacs.orgacs.orgnih.gov |

| Gold | Annulation of Alkynes | Synthesis of complex and polycyclic indoles, regioselective functionalization. nih.govresearchgate.net | nih.govacs.orgacs.orgnih.govresearchgate.net |

Electrocatalytic Synthesis of Indoles

Electrocatalysis has emerged as a sustainable and efficient method for indole synthesis, often avoiding the need for chemical oxidants. acs.org This approach utilizes an electric current to drive the reaction, offering a high degree of control.

One prominent electrocatalytic method involves the dehydrogenative cyclization of 2-vinylanilides. acs.org This reaction can be mediated by an organic redox catalyst, leading to the formation of 3-substituted and 2,3-disubstituted indoles with the evolution of hydrogen gas. acs.orgorganic-chemistry.org The process can be initiated by the anodic oxidation of the catalyst and cathodic reduction of water to generate a base, which then promotes the cyclization cascade. acs.org

Metal-free electrochemical intramolecular C(sp2)-H amination, using iodine as a mediator, allows for the switchable synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.org Furthermore, a ruthenium-catalyzed electrochemical dehydrogenative alkyne annulation of aniline derivatives provides a modular route to functionalized indoles. researchgate.net

Recent advancements have focused on the electrocatalytic generation of indole-derived radical cations, which can then be used in various functionalization reactions. colab.ws

| Reaction Type | Substrates | Key Features | Reference |

| Dehydrogenative Cyclization | 2-Vinylanilides | Employs an organic redox catalyst, avoids external chemical oxidants. acs.org | acs.orgorganic-chemistry.org |

| Intramolecular C-H Amination | 2-Vinyl anilines | Metal-free, switchable synthesis of indoles and indolines. organic-chemistry.org | organic-chemistry.org |

| Dehydrogenative Alkyne Annulation | Aniline derivatives, Internal alkynes | Ruthenium-catalyzed, modular synthesis. researchgate.net | researchgate.net |

Multicomponent and One-Pot Reactions in Indole Synthesis

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies for building molecular complexity from simple starting materials in a single synthetic operation. tandfonline.com These methods are characterized by their step and atom economy, reduced waste generation, and operational simplicity. tandfonline.comnih.gov

A variety of MCRs have been developed for the synthesis of functionalized indoles. For example, a one-pot, three-component reaction of indoles, aldehydes, and various nucleophiles can produce 3-substituted indole derivatives. tandfonline.com Another three-component reaction for the synthesis of functionalized bis-indoles involves the condensation of enaminones, indoles, and acenaphthylene-1,2-dione. nih.gov The Ugi-azide multicomponent reaction of indoles, isocyanides, aldehydes, and trimethylsilyl (B98337) azide (B81097) is another powerful tool for creating diverse indole structures. nih.gov

One-pot syntheses often involve sequential reactions where intermediates are not isolated. For instance, the gold-catalyzed cyclization of 2-alkynylanilines can be combined in a one-pot procedure with a subsequent gold-catalyzed direct alkynylation to yield 2-substituted 3-alkynyl indoles. nih.gov Similarly, novel pyrimidine (B1678525) analogues containing an indole moiety have been synthesized via a simple, one-pot multicomponent reaction. researchgate.net

| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |

| Three-Component Reaction | Indoles, Aldehydes, Nucleophiles | NaOH, Ethanol-water | 3-Substituted indoles | tandfonline.com |

| Three-Component Reaction | Enaminones, Indoles, Acenaphthylene-1,2-dione | Piperidine, p-TSA | Highly functionalized bis-indoles | nih.gov |

| Ugi-Azide MCR | Indole, Isocyanides, Aldehydes, TMSN3 | - | Tetrazole-containing indole derivatives | nih.gov |

| One-Pot Sequential Reaction | 2-Alkynylanilines, TIPS-EBX | NaAuCl4, AuCl | 2-Substituted 3-silylalkynyl indoles | nih.gov |

| Multicomponent Reaction | Indole, Aromatic aldehydes, Ethyl cyanoacetate, Ammonium acetate | Piperidine | 6-Indolylpyridine-3-carbonitrile derivatives | nih.gov |

Specific Synthetic Routes to this compound

Synthesis from Fluorinated Anilines and Ketones

The Fischer indole synthesis is a classic and widely used method for preparing indoles, which can be adapted for the synthesis of fluorinated derivatives. A common approach to synthesizing 5-fluoro-substituted indoles starts with a corresponding fluorinated aniline derivative.

For example, the synthesis of 5-fluoroindole can be achieved starting from 4-fluoroaniline. The synthesis of 9-fluoroellipticine, a derivative of ellipticine, utilized 5-fluoroindole which was prepared via a modified Leimgruber-Batcho indole synthesis starting from 3-fluorotoluene (B1676563). researchgate.net The process involved the nitration of 3-fluorotoluene to 5-fluoro-2-nitrotoluene, followed by condensation with N,N-dimethylformamide dimethyl acetal to form an enamine, which was then reductively cyclized to 5-fluoroindole. researchgate.net

Another example involves the synthesis of trifluoromethyl(indolyl)phenylmethanols through the reaction of indoles with aromatic fluoromethyl ketones. nih.gov This reaction proceeds via a Friedel-Crafts type mechanism and can be catalyzed by a system such as K2CO3/n-Bu4PBr in water. nih.gov

Derivatization of Fluoroindoles

Derivatization is a chemical process used to modify a compound to make it more suitable for a specific analytical method or to create new compounds with desired properties. taylorandfrancis.comjournalajacr.comnih.govresearchgate.netyoutube.com In the context of fluoroindoles, derivatization can be used to synthesize a variety of functionalized indole derivatives.

For instance, 5-fluoro-2-oxindole can be condensed with various substituted aromatic aldehydes in the presence of a base like KOH to produce a series of (Z)-5-fluoro-3-(substituted-benzylidene)indolin-2-one derivatives. nih.gov This Knoevenagel condensation is a common method for introducing substituents at the 3-position of the oxindole (B195798) ring.

The N-H of the indole ring can also be a site for derivatization. For example, 5-fluoroindole can be protected with a phenylsulfonyl group to form 5-fluoro-1-(phenylsulfonyl)indole, which can then undergo regioselective lithiation and subsequent reactions to introduce substituents at specific positions. researchgate.net

Furthermore, rhodium(II)-catalyzed transannulation of 4-cyclohexenyl-substituted N-fluoroalkylated-1,2,3-triazoles provides a pathway to N-fluoroalkylated indoles. rsc.org This two-step process, which can be performed in one pot, involves the formation of fused N-fluoroalkylated pyrroles followed by oxidation to the corresponding indoles. rsc.org

A summary of derivatization reactions of fluoroindoles is presented below.

| Fluoroindole Starting Material | Reagents/Conditions | Product Type | Reference |

| 5-Fluoro-2-oxindole | Substituted aromatic aldehydes, KOH | (Z)-5-Fluoro-3-(substituted-benzylidene)indolin-2-ones | nih.gov |

| 5-Fluoroindole | Phenylsulfonyl chloride, base | 5-Fluoro-1-(phenylsulfonyl)indole | researchgate.net |

| 4-Cyclohexenyl-substituted N-fluoroalkylated-1,2,3-triazoles | Rh(II) catalyst, oxidant | N-Fluoroalkylated indoles | rsc.org |

Functionalization Strategies for this compound

The indole scaffold is a cornerstone in medicinal chemistry, and the ability to selectively functionalize it is crucial for drug discovery. researchgate.net For this compound, the existing substituents dictate the primary avenues for further modification, focusing on the remaining C-H bonds of the benzene ring and the nitrogen atom of the pyrrole ring.

Regioselective C-H Activation and Functionalization

Direct C-H activation has become a powerful tool for modifying complex molecules, offering an atom-economical approach to creating new bonds. rsc.org The regioselectivity of these reactions on the indole core is influenced by the inherent reactivity of the ring system and the presence of directing groups. acs.org

The C-2 and C-3 positions of the indole pyrrole ring are typically the most reactive sites for electrophilic substitution and many transition-metal-catalyzed functionalization reactions. researchgate.net However, in the case of this compound, these positions are already occupied by methyl groups. This substitution pattern inherently blocks direct functionalization at C-2 and C-3, thereby redirecting synthetic efforts toward the less reactive positions on the benzenoid ring and the N-H bond.

With the pyrrole ring's primary reactive sites blocked, functionalization shifts to the benzene portion of the molecule (positions C-4, C-6, and C-7). The development of methods to selectively functionalize these positions, particularly the distal C-5 and C-6 positions, has been a significant area of research. researchgate.net

Acylation, such as the introduction of an acetyl group at the C-6 position, would likely proceed through a Friedel-Crafts-type reaction. The success of such a reaction depends on the precise conditions and catalyst systems used. The electron-donating nature of the indole nitrogen and the methyl groups, combined with the electron-withdrawing effect of the fluorine at C-5, would influence the regiochemical outcome of the acylation. While direct C-H functionalization at the C-4 and C-7 positions, ortho to the indole nitrogen, is more commonly achieved through directed metalation, functionalization at C-6 remains a challenge that often requires specific strategies to overcome the inherent reactivity patterns of the indole nucleus. acs.orgnih.gov

N-Functionalization of this compound

The nitrogen atom of the indole ring is a key site for modification. N-functionalization is a common strategy to introduce a wide variety of substituents, altering the molecule's physical, chemical, and biological properties. This is typically achieved by deprotonating the N-H group with a base, followed by reaction with an electrophile.

A practical example of this strategy is seen in the synthesis of complex squaraine dyes. mdpi.com In a multi-step pathway, a related precursor, a fluorinated indole heterocycle, is reacted with an alkyl halide like (3-bromopropyl)benzene (B42933) in a refluxing solvent to produce an N-functionalized heterocyclic salt. mdpi.com This demonstrates a robust method for attaching complex side chains to the indole nitrogen, a strategy directly applicable to this compound for creating diverse derivatives. mdpi.com

Derivatization for Enhanced Biological Activity

The 5-fluoroindole scaffold is a valuable starting point for developing biologically active compounds. diva-portal.org The fluorine atom can enhance metabolic stability and binding affinity to biological targets. By synthesizing various derivatives of a core structure, chemists can perform structure-activity relationship (SAR) studies to identify compounds with improved potency and selectivity.

A pertinent example is the development of α-glucosidase inhibitors based on the related 5-fluoro-2-oxindole core. frontiersin.orgnih.govresearchgate.net In these studies, a series of derivatives were synthesized by modifying the C-3 position. The biological evaluation of these compounds revealed that specific substitutions led to a dramatic increase in inhibitory activity compared to the parent compound and the standard drug, acarbose. frontiersin.orgnih.gov This highlights a key principle: the core indole structure can be systematically derivatized to optimize biological function.

The table below summarizes the findings for several 5-fluoro-2-oxindole derivatives, illustrating the impact of derivatization on biological activity.

| Compound | Substituent at C-3 | IC₅₀ (μM) for α-Glucosidase Inhibition | Reference |

|---|---|---|---|

| Acarbose (Reference) | - | 569.43 ± 43.72 | frontiersin.orgnih.gov |

| 5-fluoro-2-oxindole (Parent) | - | 7510 ± 170 | frontiersin.org |

| 3d | (Z)-3-(4-Fluorobenzylidene) | 56.87 ± 0.42 | frontiersin.orgnih.gov |

| 3f | (Z)-3-(2,4-Dichlorobenzylidene) | 49.89 ± 1.16 | frontiersin.orgnih.gov |

| 3i | (Z)-3-(4-Hydroxy-3-methoxybenzylidene) | 35.83 ± 0.98 | frontiersin.orgnih.gov |

Biological and Pharmacological Investigations of 5 Fluoro 2,3 Dimethyl 1h Indole and Analogues

Anticancer Research

There is no available research data concerning the anticancer properties of 5-Fluoro-2,3-dimethyl-1H-indole.

No published studies were found that evaluated the in vitro cytotoxicity of this compound or its analogues against the specified human cancer cell lines.

A search of scientific databases yielded no results for cytotoxicity studies of this compound on lung carcinoma cell lines A549, Calu1, or H460.

No data is available in the scientific literature regarding the cytotoxic effects of this compound on the Panc1 pancreas carcinoma cell line.

There are no published findings on the in vitro cytotoxicity of this compound in the breast cancer cell lines MCF-7 and MDA-MB-231.

No studies detailing the cytotoxic activity of this compound against colon cancer cell lines HCT116 and HT29 were found.

A review of scientific literature and databases revealed no information on the cytotoxic effects of this compound on the ACHN kidney adenocarcinoma cell line.

Mechanisms of Anticancer Activity

The anticancer potential of fluorinated indole (B1671886) derivatives is multifaceted, involving the inhibition of key enzymes and interactions with critical protein complexes that regulate cell growth and apoptosis.

Indoleamine 2,3-Dioxygenase-1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment. nih.gov By catalyzing the first and rate-limiting step in tryptophan metabolism, IDO1 depletes the essential amino acid tryptophan, which is necessary for T-cell proliferation and activation. This creates an immunosuppressive environment that allows tumor cells to evade immune surveillance. nih.govnih.gov Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. nih.gov

Indole derivatives, due to their structural similarity to the natural substrate tryptophan, are a significant class of IDO1 inhibitors. nih.govacs.org For instance, the indole derivative methyl-thiohydantoin-tryptophan has been identified as a competitive inhibitor of IDO1. nih.gov While specific studies on this compound as an IDO1 inhibitor are not extensively detailed in the provided results, the broader class of indole analogues shows significant potential in this area. nih.govrsc.org The development of IDO1 inhibitors focuses on their structure, enzymatic inhibitory activity, and selectivity. nih.gov

Kinase Inhibition (e.g., Tyrosine Kinase Inhibitors)

Kinases, particularly tyrosine kinases, are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them important therapeutic targets. Several indole derivatives have been developed as kinase inhibitors.

One notable example is Sunitinib, which is structurally related to fluorinated indoles. Sunitinib is a multi-targeted tyrosine kinase inhibitor that targets receptors such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). rsc.orgnih.gov The development of Sunitinib analogues, including those based on a 5-fluoro-2-oxindole scaffold, has shown promising antitumor activity. nih.govresearchgate.net For example, a novel thiazole-containing 5-fluoro-2-oxindole derivative demonstrated significant growth inhibition against various cancer cell lines, with molecular docking studies suggesting it inhibits VEGFR2. nih.gov

Furthermore, 2,2'-dithiobis(1H-indole-3-alkanamides) have been evaluated for their inhibitory activity against epidermal growth factor receptor (EGFR) and pp60v-src protein tyrosine kinases. nih.gov These studies highlight that the inhibitory activity is dependent on the length of the alkane chain, with propanamides being the most effective against EGFR tyrosine kinase. nih.gov

Interactions with MDM2-p53 Complex

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. nih.gov Its activity is often suppressed in cancer cells through interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation. nih.govnih.gov Disrupting the MDM2-p53 interaction can restore p53 function, leading to tumor cell death. nih.gov

Fluoro-substituted indole-based compounds have been identified as antagonists of MDM2. nih.gov These small molecules can bind to MDM2, preventing it from interacting with p53. nih.gov For example, a trifluoro-substituted indole-based MDM2 antagonist has been shown to activate p53, induce cell cycle arrest, and selectively inhibit the growth of p53 wild-type cancer cells. nih.gov The crystal structure of human MDM2 in complex with a related compound revealed a "three-finger" binding mode, providing a structural basis for further optimization. nih.gov Spirooxindoles, another class of indole derivatives, were among the first potent small-molecule inhibitors of the p53-MDM2 interaction to be discovered through structure-based design. frontiersin.org

Fluorescent Probes for Bioimaging in Cancer

The inherent fluorescence of some indole compounds makes them suitable for use as probes in bioimaging. While the direct use of this compound as a fluorescent probe for cancer bioimaging is not explicitly detailed, the development of fluorescent indole derivatives for this purpose is an active area of research. For instance, fluorescent biodiagnostic materials based on indole structures have been designed and studied as potential anti-cervical cancer agents. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of indole derivatives. These studies investigate how modifications to the chemical structure of a compound affect its biological activity.

For fluorinated indole derivatives, the position and nature of substituents significantly influence their anticancer effects. rsc.org In the case of MDM2 inhibitors, SAR studies have shown that specific substitutions on the indole ring can enhance binding affinity and cellular activity. nih.gov For example, the enantiomers of an esterified fluoro-indole derivative and their corresponding carboxylic acids all showed activity in binding assays, but only one enantiomer was active in cells. nih.gov This highlights the importance of stereochemistry in the biological activity of these compounds.

In the context of kinase inhibitors, SAR studies of Sunitinib analogues revealed that certain substitutions on the 5-fluoro-2-oxindole core led to compounds with high antitumor activity against multiple cancer types. nih.gov The addition of a thiazole (B1198619) ring, for instance, resulted in a compound with potent growth inhibition against leukemia, breast, ovarian, and lung cancer cell lines. nih.gov For inhibitors of the p53-MDM2 interaction, SAR studies on spirooxindole derivatives have led to the development of more chemically stable and potent compounds. frontiersin.org

The table below summarizes the anticancer activity of selected indole derivatives.

| Compound Class | Target | Key Findings |

| Fluoro-substituted indoles | MDM2-p53 | Enantiomer (R)-5a activates p53 and induces cell cycle arrest in p53wt cells. Ki and KD values around 1 μM. nih.gov |

| Thiazole-containing 5-fluoro-2-oxindoles | VEGFR2 | Compound 3g showed high growth inhibition (>70%) against eight types of cancer. nih.gov |

| 2,2'-dithiobis(1H-indole-3-alkanamides) | EGFR, pp60v-src | Propanamide derivatives were most effective against EGFR tyrosine kinase. nih.gov |

| Spirooxindoles | MDM2-p53 | Potent inhibitors of the MDM2-p53 interaction. frontiersin.org |

Antimicrobial Activity

In addition to their anticancer properties, indole derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.gov The search for new antimicrobial agents is driven by the increasing prevalence of multidrug-resistant pathogens. nih.gov

Fluorinated indole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. rsc.org Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.goviosrphr.org For example, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising activity against Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov

The antimicrobial efficacy of these compounds is influenced by the substituents on the indole ring. Halogenated indole derivatives, for instance, have shown potent antifungal activity against C. krusei. nih.gov The presence of a chloro substituent on triazolylindole derivatives has been found to be beneficial for their activity. nih.gov

The table below presents the antimicrobial activity of representative indole derivatives.

| Compound/Derivative Class | Tested Microorganisms | MIC Range (µg/mL) | Reference |

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | nih.gov |

| Synthesized indole compounds A & B | Escherichia coli, Bacillus subtilis, Staphylococcus epidermidis, Candida albicans, Aspergillus flavus, Aspergillus niger | Moderate antibacterial, excellent antifungal | iosrphr.org |

Antibacterial Efficacy

Indole derivatives have been recognized for their bactericidal properties. acs.org The incorporation of a fluorine atom, as seen in this compound, can further enhance this activity.

The emergence of multi-drug resistant (MDR) bacteria, such as Pseudomonas aeruginosa, presents a significant challenge to public health. Research has demonstrated that certain indole derivatives exhibit activity against such resistant strains. asm.org For instance, studies on various indole derivatives have shown their potential to combat MDR pathogens. nih.gov While specific data on this compound against P. aeruginosa is not extensively detailed in the provided results, the general class of indole derivatives has shown promise. For example, some carbon monoxide-releasing molecules (CO-RMs) have demonstrated bactericidal effects against P. aeruginosa. nih.gov Additionally, certain indole derivatives have been found to be effective against extensively drug-resistant Acinetobacter baumannii, another critical MDR pathogen. asm.org

The antibacterial mechanisms of indole derivatives are multifaceted. One primary mechanism involves the disruption of bacterial respiratory metabolism and membrane potential. nih.gov Some synthetic indole derivatives have been found to interfere with the mevalonate (B85504) pathway, which is crucial for the synthesis of essential molecules in bacteria. This interference can lead to an increase in reactive oxygen species, ultimately causing bacterial cell death. nih.gov Other proposed mechanisms include the modulation and interference with the physiological processes and functions of pathogenic bacteria. acs.org

Antifungal Efficacy

Several indole derivatives have demonstrated significant antifungal properties against a range of phytopathogenic fungi. researchgate.net The structure of the indole ring is considered an essential moiety for the antifungal activity of many of its analogues. nih.gov Studies have shown that substitutions at various positions on the indole ring can influence the antifungal potency. For example, some research indicates that 5-substituted compounds exhibit better antifungal activity. mdpi.com

A study on novel chiral indole analogues synthesized from L-tryptophan revealed that most of the compounds exhibited fungicidal activity. nih.gov One particular compound, b13, showed significant activity against Verticillium dahliae and Sclerotinia sclerotiorum with a minimum inhibitory concentration (MIC) value of 1.95 µg/mL. nih.gov Another study on 5-fluorouridine, a fluorinated pyrimidine (B1678525) nucleoside analog, demonstrated its in vitro antifungal activity against Candida albicans and Candida parapsilosis by inhibiting biofilm formation and other virulence factors. nih.govnih.gov

Table 1: Antifungal Activity of Selected Indole Analogues

| Compound | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| b13 | Verticillium dahliae | 1.95 µg/mL | nih.gov |

| b13 | Sclerotinia sclerotiorum | 1.95 µg/mL | nih.gov |

Antituberculosis Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health issue, exacerbated by the rise of multidrug-resistant strains. nih.gov Indole derivatives have emerged as a promising class of compounds in the search for new antituberculosis drugs. nih.gov

Specifically, 5-fluoroindole (B109304) (5-FI) has been shown to inhibit the growth of the pan-sensitive M. tuberculosis H37Rv strain, as well as clinical isolates resistant to at least two first-line drugs, with inhibitory concentrations in the range of 4.7–29.1 μM. nih.govacs.org In a murine model of tuberculosis, 5-FI reduced the bacterial burden in the lungs. nih.govresearchgate.net The proposed mechanism of action for some indole derivatives involves the tryptophan biosynthesis pathway. For instance, indole-4-carboxamides are metabolized to 4-aminoindole, which is then incorporated into the pathway, leading to the formation of a derivative that inhibits M. tuberculosis growth. acs.org

Furthermore, various 5-fluoro-1H-indole-2,3-dione derivatives have been synthesized and evaluated for their in vitro antituberculosis activity against M. tuberculosis H37Rv. nih.gov Similarly, other studies have reported on the antituberculosis effects of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. dergipark.org.tr

Table 2: Antituberculosis Activity of 5-Fluoroindole

| Compound | Strain | Inhibition Range | Reference |

|---|---|---|---|

| 5-Fluoroindole (5-FI) | M. tuberculosis H37Rv & resistant clinical isolates | 4.7–29.1 μM | nih.govacs.org |

Antiviral Activity

The indole scaffold is a "privileged scaffold" in drug discovery, known for its presence in numerous compounds with potent antiviral activities. researchgate.netfrontiersin.org Indole derivatives have been investigated for their efficacy against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). frontiersin.orgnih.govnih.gov

Against HIV and HCV Proteins

The antiviral properties of indole derivatives extend to the inhibition of key viral proteins of HIV and HCV. frontiersin.orgnih.gov

For HIV , certain indole-based compounds have been developed as HIV-1 attachment inhibitors. One such derivative, with an (R)-Me at the piperazine (B1678402) 2-position, was identified as a potent inhibitor with an EC50 value of 4.0 nM. nih.gov The tryptophan catabolite, 3-hydroxyanthranilic acid, which can be derived from indole metabolism, has been implicated in altering the balance of T-helper cells in HIV disease. nih.gov

In the context of HCV , several indole derivatives have shown promising anti-HCV profiles. For example, tetrahydroindole derivatives have demonstrated good antiviral properties against HCV genotypes 1b and 2a, with EC50 values in the micromolar range. nih.gov The HCV NS3 helicase is a key target for antiviral drug development, and some indole derivatives have been investigated as inhibitors of this enzyme. nih.gov Additionally, small molecule inhibitors of the HCV core protein dimerization, including indole alkaloid-type compounds, have been discovered. nih.gov

Table 3: Antiviral Activity of Selected Indole Derivatives

| Compound Type | Virus/Target | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| Indole-3yl analog with (R)-Me | HIV-1 | 4.0 nM (EC50) | nih.gov |

| Tetrahydroindole derivative 2 | HCV gt 1b | 12.4 μM (EC50) | nih.gov |

| Tetrahydroindole derivative 2 | HCV gt 2a | 8.7 μM (EC50) | nih.gov |

| Tetrahydroindole derivative 3 | HCV gt 1b | 7.9 μM (EC50) | nih.gov |

| Tetrahydroindole derivative 3 | HCV gt 2a | 2.6 μM (EC50) | nih.gov |

Reverse Transcriptase Inhibition

The indole nucleus is a critical scaffold in the development of antiviral agents, particularly as reverse transcriptase inhibitors (RTIs) for the treatment of HIV. nih.gov RTIs are a class of antiretroviral drugs that block the activity of reverse transcriptase, a viral enzyme essential for the replication of HIV and other retroviruses. nih.gov

Researchers have designed and synthesized novel cyclopropyl (B3062369) indole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.orgnih.gov Molecular modeling studies have shown that these compounds can establish a double hydrogen bond interaction with the Lys101 residue and effectively occupy hydrophobic pockets in the regions of Tyr181/188 and Val179 of the enzyme. acs.orgnih.gov Several of these indole derivatives have demonstrated inhibitory effects on HIV replication comparable to the established drug nevirapine (B1678648) in phenotypic assays. acs.org The structural flexibility of the indole scaffold, particularly at the 2, 3, and 5 positions, allows for the introduction of various functional groups to optimize potency and other pharmacological properties. nih.gov

Neurological and Psychiatric Applications

The indole structure is a fundamental component of many biologically active molecules, including neurotransmitters like serotonin (B10506) and melatonin, which play crucial roles in regulating mood, sleep, and other physiological functions. biosynth.compcbiochemres.comcreative-proteomics.com This has led to extensive research into indole derivatives for the treatment of neurological and psychiatric disorders.

Development of Antidepressants and Antipsychotics

Indole alkaloids have been a source of compounds with antidepressant and antipsychotic properties. nih.govwikipedia.org For instance, some indole alkylamines have shown antidepressant characteristics comparable to established drugs like phenelzine (B1198762) and imipramine. nih.gov These compounds have been observed to antagonize reserpine-induced sedation and potentiate the effects of tryptamine (B22526), suggesting a mechanism of action involving the inhibition of monoamine oxidase (MAO). nih.gov

Molindone, an indole derivative, is an antipsychotic agent that is structurally distinct from many other antipsychotics. wikipedia.org In animal studies, it has demonstrated antidepressant-like effects. wikipedia.org The antipsychotic profile of other complex indole derivatives, such as NRA0562, has been found to be consistent with that of atypical antipsychotics like clozapine (B1669256) and risperidone. nih.gov

Neurotransmission Modulation

Indole derivatives are known to modulate neurotransmission, which is a key factor in their therapeutic effects. biosynth.com Tryptophan, an essential amino acid, is the metabolic precursor to a number of secondary metabolites including tryptamine and the crucial neurotransmitter serotonin (5-hydroxytryptamine). pcbiochemres.com The indole scaffold's ability to mimic the structure of peptides allows it to bind to various enzymes and receptors, influencing a wide range of biological activities. nih.gov For example, 5-fluoro-N,N-dimethyltryptamine (5-fluoro-DMT) acts as an agonist at the serotonin 5-HT1A and 5-HT2A receptors. wikipedia.org

Inhibition of Phosphodiesterase 5 (PDE5)

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and is a target for the treatment of conditions like Alzheimer's disease. nih.govmorressier.com Researchers have explored the potential of indole-containing molecules as PDE5 inhibitors. By modifying existing quinoline (B57606) and naphthyridine compounds, novel indole-based PDE5 inhibitors have been synthesized. nih.gov

One study reported the synthesis of a series of indole derivatives and their evaluation for PDE5 inhibitory activity. morressier.com The results showed that some of these compounds exhibited significant inhibition of PDE5 in the low micromolar range. morressier.com For example, an analog with an amide group, compound 14a, was identified as a potent inhibitor with an IC50 of 16.11 nM. nih.govacs.org Molecular docking simulations have indicated the importance of the amide group in the interaction between the drug and the target enzyme. nih.gov

Table 1: PDE5 Inhibition by Indole Derivatives

| Compound | % Inhibition at 10 µM |

| 1A | 10% |

| 2A | 23% |

| 3A | 72% |

| 4A | 77% |

| Data sourced from a primary enzymatic assay. morressier.com |

Ligands for GABAA Chloride Channel and Translocator Protein (TSPO)

Indole derivatives have been investigated as ligands for the type A γ-aminobutyric acid (GABAA) chloride channel and the translocator protein (TSPO). unina.itnih.gov The GABAA receptor is a major inhibitory receptor in the vertebrate brain that operates a chloride channel. nih.gov Benzodiazepines, which bind to a site on the GABAA receptor, modulate its function. nih.gov

TSPO, formerly known as the peripheral benzodiazepine (B76468) receptor, is located on the outer mitochondrial membrane and is involved in processes such as steroidogenesis. nih.govnih.gov Ligands for TSPO can act as allosteric modulators, promoting the formation of neurosteroids like pregnenolone, which can have beneficial effects in neurological and psychiatric disorders. nih.gov A 2-phenylindolglyoxylamide TSPO ligand, N,N-di-n-propyl-2-(4-methylphenyl)indol-3-ylglyoxylamide (MPIGA), has been shown to stimulate the production of allopregnanolone (B1667786) and exhibit anxiolytic effects in animal models. researchgate.net

Anti-inflammatory Applications

The indole nucleus is a well-established scaffold for the development of anti-inflammatory agents, with indomethacin (B1671933) being a prominent example. chesci.comnih.gov Research has focused on synthesizing novel indole derivatives with potent anti-inflammatory activity and improved safety profiles. nih.govresearchgate.net

Studies have shown that certain indole derivatives selectively inhibit the COX-2 enzyme over the COX-1 enzyme, which is a desirable characteristic for reducing gastrointestinal side effects. chesci.comnih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds showed significant anti-inflammatory effects, with some exhibiting selective inhibition of COX-2 expression. nih.gov

Another approach involves the molecular hybridization of an indole ring with other heterocyclic structures, such as imidazole[2,1-b]thiazole, to create compounds with enhanced anti-inflammatory properties. rsc.orgnih.gov These hybrid molecules have been shown to effectively inhibit the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α in cellular assays. rsc.orgnih.gov

Furthermore, 5-fluoro-2-oxindole has been shown to possess antinociceptive, antioxidant, and anti-inflammatory effects in the context of inflammatory pain. mdpi.comnih.gov It has been found to inhibit the activation of mitogen-activated protein kinase (MAPK) and reduce markers of oxidative stress and inflammation. mdpi.com

Computational and Theoretical Studies of 5 Fluoro 2,3 Dimethyl 1h Indole

Quantum Mechanical Modeling (e.g., DFT)

Quantum mechanical modeling, particularly Density Functional Theory (DFT), is a fundamental approach to understanding the intrinsic properties of a molecule. These calculations provide information on electronic structure, orbital energies, and reactivity indicators. While specific DFT studies focusing exclusively on 5-Fluoro-2,3-dimethyl-1H-indole are not widely published, analysis of related fluorinated and methylated indole (B1671886) structures allows for an informed discussion of its probable characteristics.

DFT studies on similar molecules, such as 5-fluoro-1H-indole-2,3-dione-triazoles, have been used to support and explain their antifungal activity. researchgate.net The introduction of a fluorine atom at the 5-position of the indole ring is known to significantly alter the molecule's electronic properties due to fluorine's high electronegativity. This typically leads to a lower energy for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance molecular stability and influence interaction potential. For instance, in studies of 5-hydroxymethyluracil, DFT calculations were essential for determining chemical hardness and the electrophilicity index, which are indicators of stability and biological potential. mdpi.com

The methyl groups at positions 2 and 3 contribute to the molecule's steric and electronic profile through hyperconjugation and inductive effects. These groups increase the electron density of the indole ring system. The combination of an electron-withdrawing fluorine atom and electron-donating methyl groups creates a unique electronic distribution across the this compound scaffold.

Table 1: Predicted Quantum Mechanical Properties Based on Analog Studies This table presents predicted data for this compound based on findings from related indole derivatives.

| Property | Predicted Value/Characteristic | Rationale from Analog Studies |

| HOMO-LUMO Gap | Moderate to High | Fluorination tends to lower orbital energies, potentially widening the energy gap and increasing molecular stability, a trend observed in various fluorinated heterocyclic compounds. researchgate.net |

| Dipole Moment | Increased | The highly electronegative fluorine atom at the 5-position would induce a significant dipole moment directed towards it. |

| Chemical Hardness | High | A larger HOMO-LUMO gap corresponds to greater chemical hardness, suggesting higher stability. mdpi.com |

| Electron Density | High on the pyrrole (B145914) ring, polarized towards the fluorine atom on the benzene (B151609) ring. | Methyl groups are electron-donating, while the fluorine atom is electron-withdrawing. |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Docking studies on various indole derivatives have revealed their potential to inhibit a range of enzymes. nih.gov For example, derivatives of 1H-indole have been docked into the active site of the COX-2 enzyme to evaluate their anti-inflammatory potential. nih.gov Similarly, 5-fluoro-2-oxoindole derivatives have been investigated as potential α-glucosidase inhibitors. nih.gov These studies provide a framework for predicting the behavior of this compound.

The primary output of a docking simulation is the binding affinity, often expressed as a binding energy or a docking score. This value estimates the strength of the interaction between the ligand and the receptor. A lower binding energy typically indicates a more stable and favorable interaction.

Table 2: Binding Affinities of Analogous Indole Derivatives with Biological Targets This table showcases binding affinity data from published studies on compounds structurally related to this compound.

| Compound/Analog | Target Protein | Binding Affinity / Activity | Reference |

| SU11248 (Sunitinib) | VEGF-R2, PDGF-Rβ | High Potency (nM range) | nih.govresearchgate.net |

| Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | Breast Cancer Cells | IC₅₀ ≈ 0.15 μM | |

| Indole-Triazole Hybrid | C. albicans | MIC ≤ 0.0082 μmol/mL | researchgate.net |

Beyond predicting binding affinity, docking simulations also reveal the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Based on the structure of this compound, several key interactions can be predicted:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor. The fluorine atom can act as a weak hydrogen bond acceptor.

Hydrophobic Interactions: The dimethylated pyrrole ring and the benzene portion of the indole core are hydrophobic and would likely engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Pi-Stacking: The aromatic indole ring system can participate in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

In studies of other indole derivatives, the indole N-H has been consistently shown to be a critical hydrogen bond donor. nih.gov The fluorine atom, while a weak H-bond acceptor, primarily contributes through electrostatic interactions that can enhance binding specificity and strength.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand-receptor complex over time. This method accounts for the flexibility of both the ligand and the protein, offering deeper insights than static docking models.

A key application of MD simulations is to assess the stability of the complex formed between a ligand and its target receptor. This is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains intact.

While no specific MD simulations for this compound are published, studies on other small molecule inhibitors, including indole derivatives, consistently use MD to validate docking results. mdpi.com For a complex involving this compound, the simulation would likely show that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation, confirming a stable binding mode.

MD simulations can also be used to explore the energy landscape of ligand binding and unbinding, as well as to observe any significant conformational changes in the protein upon ligand binding. Techniques like steered MD or umbrella sampling can calculate the potential of mean force (PMF), which describes the energy required to pull a ligand out of its binding site.

These advanced simulations could reveal the specific pathway of entry and exit for this compound from a binding pocket and identify any allosteric effects or conformational shifts it might induce in the target protein. Such changes can be critical for the molecule's ultimate biological effect. For instance, the binding of an inhibitor can lock a protein into an inactive conformation. The presence of the methyl groups on the indole scaffold would likely influence the conformational space the ligand can explore within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This approach allows for the prediction of activity for new molecules, thereby saving time and resources by prioritizing the synthesis of the most promising candidates. nih.gov A typical QSAR study involves optimizing compound structures, often using methods like Density Functional Theory (DFT), and then using algorithms such as the Genetic Function Algorithm (GFA) to select relevant molecular descriptors and build a predictive model. nih.gov

While no specific QSAR studies for this compound have been published, the methodology provides a clear framework for how such an analysis would be conducted. A QSAR model for this compound would involve:

Dataset Compilation: A series of indole analogs with varying substituents would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: For each analog, a wide range of physicochemical and structural descriptors would be calculated. These include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., LogP) parameters.

Model Generation: A statistical model would be generated to find the best correlation between the calculated descriptors and the measured biological activity.

Validation: The predictive power of the model would be rigorously tested using both internal and external validation sets of compounds. nih.gov

Such a model could elucidate the specific structural features of the this compound scaffold that are critical for its activity, such as the role of the fluorine atom's electronegativity or the steric bulk of the methyl groups.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

ADMET properties are crucial for determining the viability of a compound as a drug candidate. In silico prediction of these properties is a fundamental step in early-stage drug discovery to filter out compounds with poor pharmacokinetic or toxicity profiles. nih.govsimulations-plus.com These predictions are based on a compound's physicochemical properties and its similarity to molecules with known ADMET profiles. mdpi.com

For this compound, several key ADMET parameters can be predicted based on its structure. These predictions help to assess its drug-likeness and potential for oral administration. One of the most common initial filters is Lipinski's "Rule of Five," which suggests that poor oral absorption is more likely when a compound violates several rules related to molecular weight, lipophilicity, and hydrogen bond donors/acceptors. simulations-plus.com

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Significance | Source |

|---|---|---|---|

| Molecular Weight | 163.19 g/mol | Complies with Rule of Five (< 500) | nih.gov |

| XlogP3 | 2.9 | Optimal lipophilicity (Rule of Five: MlogP < 4.15) | simulations-plus.comnih.gov |

| Hydrogen Bond Donors | 1 | Complies with Rule of Five (< 5) | simulations-plus.comnih.gov |

| Hydrogen Bond Acceptors | 1 | Complies with Rule of Five (< 10) | simulations-plus.comnih.gov |

| Human Intestinal Absorption | High (Predicted) | Likely to be well-absorbed from the gut. | mdpi.com |

| Caco-2 Permeability | High (Predicted) | Suggests good passive diffusion across the intestinal wall. | mdpi.com |

| Carcinogenicity | Non-carcinogenic (Predicted) | Based on in silico toxicity models. | researchgate.net |

This table contains computationally predicted data and is intended for theoretical evaluation.

Bioavailability and Metabolic Stability Considerations

Oral bioavailability is a critical parameter that depends on both a compound's absorption and its susceptibility to first-pass metabolism in the gut and liver. nih.gov Indole-based compounds are known to undergo metabolic degradation, often through oxidation of the electron-rich pyrrole ring. nih.gov A common metabolic pathway involves oxidation at the C2 and C3 positions of the indole core. nih.gov

The structure of this compound suggests a potentially improved metabolic stability profile compared to unsubstituted indoles. The presence of methyl groups at both the C2 and C3 positions could sterically hinder the enzymatic oxidation that typically occurs at these sites. nih.gov Studies on other indole derivatives have shown that introducing substituents at these positions can effectively block metabolism and increase the compound's half-life. nih.gov

Furthermore, the fluorine atom at the C5 position can also influence metabolism. Fluorine substitution can block potential sites of metabolic oxidation and alter the electronic properties of the ring, which may decrease its susceptibility to certain cytochrome P450 enzymes.

Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system. This permeability is largely governed by passive diffusion and is dependent on several molecular properties, including lipophilicity, molecular size, and the ability to form hydrogen bonds. nih.gov In silico tools, such as the "boiled-egg" model, are often used to predict if a compound will passively permeate the BBB or be actively pumped out. researchgate.net

Key factors for BBB permeability include:

Lipophilicity (LogP): A moderate degree of lipophilicity is required to partition into the lipid membranes of the BBB. The predicted XlogP of 2.9 for this compound falls within the optimal range for BBB penetration. nih.gov

Molecular Weight: Smaller molecules (< 400-500 Da) are more likely to cross the BBB. With a molecular weight of 163.19 g/mol , this compound is well within the preferred range. nih.gov

Polar Surface Area (PSA): A low PSA is generally associated with better BBB penetration.

Hydrogen Bonds: A low number of hydrogen bond donors is favorable. This compound has only one hydrogen bond donor (the indole N-H). nih.gov

Based on these physicochemical properties, this compound is predicted to have a high probability of crossing the blood-brain barrier, making it a potentially interesting scaffold for CNS-active agents.

Conformational Analysis and Electronic Structure

The three-dimensional conformation and electronic landscape of a molecule dictate how it interacts with biological targets. This compound is built on a planar indole core, which is a fused bicyclic system composed of a benzene and a pyrrole ring.

The electronic structure is significantly influenced by its substituents:

Fluorine Substituent (C5): The highly electronegative fluorine atom acts as a strong electron-withdrawing group through the inductive effect (-I). This effect deactivates the attached benzene ring, lowering the electron density and influencing the molecule's pKa and binding interactions.

Methyl Substituents (C2 and C3): The methyl groups are weakly electron-donating through hyperconjugation and inductive effects. They also introduce steric bulk around the pyrrole ring, which can influence the molecule's preferred conformation and its ability to fit into a binding pocket.

Table 2: Structural and Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₁₀FN | nih.gov |

| Molecular Weight | 163.19 g/mol | nih.gov |

| Monoisotopic Mass | 163.079727485 Da | nih.gov |

| SMILES | CC1=C(NC2=C1C=C(C=C2)F)C | nih.gov |

| InChIKey | PMOQBVDDGHQQEM-UHFFFAOYSA-N | nih.gov |

Advanced Applications and Future Perspectives

Materials Science Applications

The electron-rich nature of the indole (B1671886) ring, further modulated by the electron-withdrawing fluorine atom and electron-donating methyl groups, makes 5-Fluoro-2,3-dimethyl-1H-indole and its derivatives attractive candidates for the development of novel organic materials with tailored optoelectronic properties.

Organic semiconductors are at the core of next-generation electronic devices, offering advantages such as flexibility, low cost, and solution processability. illinois.eduossila.com The performance of these materials is largely dependent on their ability to transport charge carriers, a property influenced by molecular packing and electronic structure. researchgate.netmdpi.com Indole-based compounds, particularly extended π-conjugated systems like triindoles, have shown potential as high-mobility organic semiconductors. researchgate.netcsic.es The planar structure of the indole core facilitates π-orbital overlap between adjacent molecules, creating pathways for efficient charge transport. csic.es

The introduction of fluorine atoms into organic semiconductors is a common strategy to lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance n-channel conductivity. illinois.edu While specific charge carrier mobility data for this compound is not extensively documented, studies on related fluorinated indole derivatives provide valuable insights. For instance, a linear fluorinated indolo[3,2-b]indole-based hole-transporting material (IDIDF) exhibited a hole mobility an order of magnitude higher than the widely used spiro-OMeTAD. rsc.org This enhancement is attributed to the tight and parallel molecular arrangement facilitated by strong π-π interactions. rsc.org It is hypothesized that the substitution pattern of this compound could similarly influence its solid-state packing and, consequently, its charge transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and other electronic devices.

Table 1: Charge Carrier Mobility of Selected Organic Semiconductors

| Semiconductor Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Device Type |

| Pentacene (single crystal) | 40 | - | OFET |

| 9,10-diphenylanthracene (DPA) | 3.7 | 13 | Bulk Crystal |

| PDVT-10 | 8.2 | - | Transistor |

| C6-DBTDT (β-phase) | 18.9 | - | Single Crystal |

| Fluorinated Indolo[3,2-b]indole (IDIDF) | 1.7 x 10⁻³ | - | Thin-film device |

This table presents data for various organic semiconductors to provide context for the potential performance of indole-based materials. Data sourced from multiple research findings. mdpi.comrsc.org

The introduction of a fluorine atom into the indole ring can be advantageous for DSSC applications. While specific studies on dyes derived directly from this compound are limited, research on analogous indole-based dyes demonstrates their potential. For example, DSSCs based on thieno[3,2-b]indole dyes have achieved power conversion efficiencies (PCE) up to 3.02%. researchgate.net The performance of these cells is influenced by the nature of the acceptor and anchoring groups attached to the indole core. researchgate.net Co-sensitization strategies, where an indole-based dye is used in conjunction with another sensitizer (B1316253) like a porphyrin dye, have led to remarkable PCEs of up to 14.2%. researchgate.net

Table 2: Photovoltaic Performance of Selected Indole-Based Dyes in DSSCs

| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

| IS 4 (Thieno[3,2-b]indole based) | 7.59 | 0.62 | 0.64 | 3.02 |

| SGT-149 (Thieno[3,2-b]indole based) | - | - | - | 11.7 |

| SGT-149 + SGT-021 (Co-sensitized) | - | - | - | 14.2 |

| ZL003 | 20.73 | 0.956 | 0.685 | 13.6 |

| BF-DSSC (Iodine-based electrolyte) | - | - | - | 7.05 (front) / 6.00 (back) |

This table showcases the performance of various indole-based dyes in DSSCs, highlighting the potential of this class of compounds as sensitizers. Jsc: short-circuit current density; Voc: open-circuit voltage; FF: fill factor; PCE: power conversion efficiency. Data sourced from multiple research findings. researchgate.netresearchgate.netnii.ac.jp

Agrochemical Development

Indole derivatives play a crucial role in agriculture, with indole-3-acetic acid (IAA) being the most common natural plant hormone of the auxin class, regulating various aspects of plant growth and development. frontiersin.orgnih.govresearchgate.netnih.gov The development of synthetic auxins has led to the production of commercial herbicides and plant growth regulators. nii.ac.jp

The structural similarity of this compound to the natural auxin IAA suggests its potential application as a plant growth regulator. Fluorination is a known strategy in agrochemical research to enhance the efficacy and selectivity of active compounds. Studies on fluorinated indole auxins have shown that the position and nature of the fluorine substituent significantly impact biological activity. nih.govjst.go.jp

For instance, 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA) has demonstrated strong root formation-promoting activity, surpassing that of the commonly used indole-3-butyric acid (IBA) at certain concentrations. nih.govjst.go.jp This highlights the potential of fluorinated indoles to act as potent auxins. The methyl groups at the 2 and 3 positions of the indole ring in this compound could further influence its interaction with auxin receptors and its metabolic stability within the plant. While direct studies on the plant growth regulating effects of this compound are not yet prevalent, the existing research on related compounds provides a strong rationale for its investigation as a novel plant growth regulator.

Table 3: Effect of Selected Indole Derivatives on Plant Growth

| Compound | Biological Activity | Plant Species |

| Indole-3-acetic acid (IAA) | Promotes root and fruit formation | General |

| 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA) | Strong root formation-promoting activity | Black gram |

| 4-methylindole-3-acetic acid (4-CH₃-IAA) | Weak root formation, strong hypocotyl growth inhibition | Black gram, Chinese cabbage |

| Indole | Can augment plant immunity | General |

This table summarizes the observed effects of various indole derivatives on plant growth, indicating the potential for developing new agrochemicals. Data sourced from multiple research findings. frontiersin.orgnih.govnih.govjst.go.jp

Bioimaging Techniques

Fluorescent probes are indispensable tools in modern biology and medicine, enabling the visualization of biological processes in living cells with high sensitivity and selectivity. nih.govnih.gov The design of these probes often involves a fluorophore whose emission properties are modulated by a specific analyte or environmental change. nih.gov Indole derivatives, with their inherent fluorescence, serve as excellent scaffolds for the development of such probes. mdpi.com

The introduction of a fluorine atom can influence the photophysical properties of a fluorophore, including its quantum yield and emission wavelength. acs.org While specific fluorescent probes derived from this compound have not been extensively reported, the general principles of probe design suggest its potential utility. For example, a reaction-based approach could be employed where the indole nitrogen is functionalized with a recognition moiety that, upon interaction with a target analyte, triggers a change in the fluorescence of the indole core. The dimethyl substitution pattern could also be leveraged to fine-tune the steric and electronic environment of the fluorophore.

Table 4: Photophysical Properties of a Representative Indole-Based Fluorescent Molecule

| Solvent | Absorption Max (nm) | Emission Max (nm) |

| n-hexane | 360 | 410 |

| Toluene | 362 | 425 |

| Dichloromethane | 365 | 440 |

| Tetrahydrofuran | 364 | 450 |

| Acetonitrile | 363 | 465 |

| Methanol | 361 | 480 |

This table illustrates the solvatochromic effect on a novel indole derivative, demonstrating the tunability of photophysical properties for applications such as pH sensing. Data is for a representative indole-based fluorescent molecule and not the specific subject compound. mdpi.com

Indole-Containing Metal Complexes in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, present in a wide range of pharmaceuticals with diverse biological activities. mdpi.com The coordination of indole-containing ligands to metal centers has emerged as a powerful strategy to develop novel therapeutic agents with unique mechanisms of action. mdpi.comepfl.chnih.govmdpi.com Ruthenium and platinum complexes, in particular, have shown significant promise as anticancer agents. nih.govnih.govnih.govfrontiersin.orgacs.org